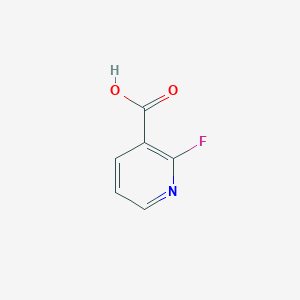

2-Fluoronicotinic acid

Description

Propriétés

IUPAC Name |

2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLVHTWJGWNRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192541 | |

| Record name | 2-Fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-55-5 | |

| Record name | 2-Fluoronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoronicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 393-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoronicotinic Acid and Its Derivatives

Strategies for Carbon-Fluorine Bond Introduction in Pyridine (B92270) Systems

The formation of a carbon-fluorine (C-F) bond, particularly on an aromatic system like pyridine, is a challenging yet crucial transformation in organic synthesis. Several strategies have been developed to achieve this, broadly categorized into nucleophilic and electrophilic fluorination, alongside transition metal-mediated methods.

Nucleophilic Aromatic Substitution (SNAr): This is a common industrial method, often referred to as the Halex (halogen exchange) process, where a leaving group (typically chlorine) on an electron-deficient pyridine ring is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF). nih.gov The reactivity is enhanced by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. nih.gov To improve the solubility and reactivity of the fluoride source in organic solvents, reagents like tetrabutylammonium (B224687) fluoride (TBAF) or the use of crown ethers are often employed. harvard.edu

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine atom ("F+"). N-fluoropyridinium salts are prominent examples of such reagents, with their reactivity tunable by modifying the substituents on the pyridine ring. illinois.eduharvard.edu These reagents can fluorinate a variety of nucleophilic substrates, including enolates and silyl (B83357) enol ethers. harvard.edu

Transition Metal-Mediated Fluorination: In recent years, significant progress has been made in using transition metals, particularly palladium, to catalyze C-F bond formation. One strategy involves the palladium-catalyzed fluorination of aryl halides or triflates. The general mechanism proceeds through oxidative addition of the aryl precursor to a Pd(0) complex, followed by fluoride exchange and subsequent reductive elimination to form the C-F bond. nih.gov Another advanced approach is the direct C-H activation/fluorination, where a palladium catalyst, often in conjunction with a directing group, selectively activates a C-H bond for fluorination using an electrophilic fluorine source. illinois.eduharvard.edu

Regioselective Functionalization Approaches to Pyridine Carboxylic Acids

Achieving regioselectivity—the control of reaction position—is a persistent challenge in the functionalization of substituted pyridines. nih.govnih.govacs.org When modifying pyridine carboxylic acids, the inherent electronic properties of the ring can lead to mixtures of isomers. nih.gov Directing functionalization to a specific carbon atom, such as the C-4 position, often requires sophisticated strategies to overcome this lack of selectivity. nih.govacs.orgchemrxiv.org

A notable strategy to achieve regiocontrol is the use of a temporary blocking group. Research has demonstrated a practical and scalable method for the C-4 alkylation of pyridines using a simple maleate-derived blocking group. nih.govchemrxiv.orgscispace.com This approach involves the following key steps:

Formation of a Pyridinium (B92312) Species: The pyridine starting material reacts with a maleate-derived compound to form a stable, and often crystalline, pyridinium species. nih.govscispace.com

Directed Functionalization: This pyridinium species then undergoes a Minisci-type decarboxylative alkylation. The blocking group ensures that the reaction occurs exclusively at the C-4 position. nih.govnih.govacs.org

Removal of the Blocking Group: The blocking group is subsequently removed under simple conditions to yield the desired C-4 alkylated pyridine. nih.gov

This methodology provides a powerful tool for accessing specific regioisomers of pyridine derivatives that would be difficult to obtain through direct functionalization, representing a strategic shift from late-stage to early-stage C-H functionalization. nih.govacs.orgchemrxiv.org

Synthesis of Key Intermediates for 2-Fluoronicotinic Acid Derivatives

The synthesis of complex pharmaceutical agents often relies on the efficient preparation of key intermediates. For derivatives of this compound, multi-step synthetic sequences are frequently required.

One such practical synthesis is that of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate. researchgate.netnih.gov The synthesis involves the coupling of two main building blocks. The first, a 7-azaindole (B17877) derivative, is prepared via a regioselective chlorination of the 7-azaindole N-oxide, followed by a palladium-catalyzed cyanation and subsequent reduction to introduce an aminomethyl group. researchgate.net The second building block, a substituted nicotinic acid, is obtained from the highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid. researchgate.net

Radiolabeling Methodologies for Fluoronicotinic Acid-Based Probes (e.g., Fluorine-18)

Fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for positron emission tomography (PET) due to its optimal half-life (109.77 min) and low positron energy, which allows for high-resolution imaging. thno.orgnih.govnih.gov However, the direct radiolabeling of complex biomolecules with ¹⁸F is often challenging due to the need for harsh reaction conditions. mdpi.com An effective alternative is the use of ¹⁸F-labeled prosthetic groups (bifunctional labeling agents), which are first radiolabeled and then conjugated to the target molecule. thno.orgnih.gov

The success of nucleophilic ¹⁸F-fluorination reactions heavily relies on the design of the precursor molecule. nih.gov The precursor must contain a good leaving group that can be readily displaced by the [¹⁸F]fluoride ion. For the synthesis of ¹⁸F-labeled nicotinic acid prosthetic groups, precursors with positively charged leaving groups have proven highly effective.

A common strategy is the use of a trialkylammonium salt. For instance, the precursor for [¹⁸F]SFPy, 6-N,N,N-Trimethylammonium nicotinic acid NHS ester triflate salt, is synthesized from 6-chloronicotinic acid NHS ester. mdpi.com The chloro group is first displaced by trimethylamine (B31210) to form a quaternary ammonium (B1175870) chloride salt, which then undergoes anion exchange to the more reactive triflate salt. mdpi.com This trimethylammonium group serves as an excellent leaving group for the subsequent nucleophilic attack by [¹⁸F]fluoride.

Similarly, the synthesis of the widely used [¹⁸F]F-Py-TFP prosthetic group employs a quaternary ammonium triflate precursor, which reacts with [¹⁸F]fluoride to produce the desired product in a single step. acs.orgnih.gov Another approach involves using precursors with highly activated leaving groups, such as a 4-nitrophenoxy group, for on-resin ¹⁸F-fluorination. nih.gov

Maximizing the radiochemical yield (RCY) and ensuring a rapid synthesis are paramount in radiochemistry due to the short half-life of ¹⁸F. Optimization of reaction parameters is therefore a critical area of research.

Key factors that influence the radiochemical conversion include temperature, precursor concentration, solvent, and the presence of catalysts or bases. For example, in the synthesis of a novel ¹⁸F-labeled tracer, the RCY was significantly increased from 40% to 52% by raising the reaction temperature to 180 °C and reducing the solvent volume. mdpi.com It was also found that the amount of the nitro-precursor could be halved without negatively impacting the yield, which simplifies the final purification process. mdpi.com

In the synthesis of [¹⁸F]F-Py-TFP, the addition of a non-nucleophilic organic base like triethylamine (B128534) (TEA) was shown to improve RCY and reduce variability between synthesis runs. d-nb.info The development of microfluidic synthesis platforms has allowed for precise optimization of reaction conditions. For the microfluidic synthesis of [¹⁸F]F-Py-TFP, temperature, flow rate, and reagent ratios were systematically varied to achieve the highest yields.

The table below summarizes the optimization of reaction parameters for the microfluidic synthesis of [¹⁸F]F-Py-TFP. rsc.org

| Parameter | Value | Radiochemical Incorporation Yield |

| Temperature | 40 °C | Variable |

| 80 °C | Highest Yield | |

| 110 °C | Lower Yield | |

| Flow Rate | 20 µL/min | Lower Yield |

| 30 µL/min | Highest Yield | |

| 40 µL/min | Lower Yield | |

| Reagent Ratio | 0.2 | Lower Yield |

| (Precursor:P3 by vol) | 0.5 | 93 ± 4% |

| 3.0 | Lower Yield |

Table based on data for the optimization of the microfluidic synthesis of [¹⁸F]F-Py-TFP. rsc.org

Furthermore, purification methods have been streamlined. The use of solid-phase extraction (SPE) cartridges, such as Sep-Pak, for both the fluorination reaction and purification can simplify the process, reduce synthesis time, and in some cases, eliminate the need for time-consuming HPLC purification of the intermediate prosthetic group. mdpi.comacs.org This "fluorination on the Sep-Pak" method has been successfully applied to the automated synthesis of ¹⁸F-labeled peptides. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Fluoronicotinic Acid

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) has been a primary computational method for studying 2-Fluoronicotinic acid. DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to predict its molecular structure, vibrational frequencies, and electronic properties with a high degree of accuracy. jocpr.comaip.orgresearchgate.net

Geometry Optimization and Conformational Analysis

Theoretical studies have investigated the optimized molecular geometries and conformational stabilities of this compound. jocpr.comresearchgate.net Like its parent compound, nicotinic acid (NA), 2-FNA can exist in different conformations depending on the orientation of the carboxylic acid group (-COOH) relative to the pyridine (B92270) ring. jocpr.comresearchgate.net

Geometry optimization calculations show that the substitution of a fluorine atom at the C2 position of the pyridine ring induces changes in bond lengths and angles when compared to nicotinic acid. jocpr.com For instance, the C2–N1 bond length is calculated to be shorter in 2-FNA than in NA. jocpr.com However, many of the pyridine ring's internal bond lengths, such as C2-C3, C4-C3, C5-C4, and C6-C5, are calculated to be similar to those in nicotinic acid. jocpr.com The C3-C8 bond connecting the ring to the carboxyl group is slightly longer in 2-FNA (~1.492 Å) compared to NA (~1.485 Å). jocpr.com The O-H bond length within the carboxyl group is calculated to be identical in both molecules. jocpr.com

Conformational analysis has focused on the two planar conformers, E (trans) and Z (cis), which differ in the orientation of the O-H bond relative to the C=O bond of the carboxyl group. For the related nicotinic acid, the E (trans) conformers are found to be more stable and less polar than the Z (cis) conformers. jocpr.comresearchgate.netresearchgate.net This preference is a crucial factor in understanding the compound's crystalline structure and intermolecular interactions.

Table 1: Selected Calculated Bond Lengths (Å) for this compound (2-FNA) and Nicotinic Acid (NA) Data derived from DFT/B3LYP calculations. jocpr.com

Vibrational Spectroscopic Characterization (Infrared and Raman)

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. For this compound, which consists of 14 atoms, there are 36 normal modes of vibration. aip.org DFT calculations have been used to compute the harmonic vibrational frequencies, IR intensities, and Raman activities for 2-FNA. jocpr.comaip.org

The results show that while many vibrational frequencies have nearly the same magnitude for both 2-FNA and NA, the introduction of the fluorine atom causes significant changes in the IR intensities and Raman activities for certain modes. jocpr.comresearchgate.net These differences are instrumental in identifying the presence and position of the fluoro-substituent. For instance, the characteristic C-F stretching vibration is expected in the range of 1150-1250 cm⁻¹. researchgate.net The calculated frequencies, after appropriate scaling, generally show good agreement with experimental FTIR and FT-Raman spectra. jocpr.comnih.gov The theoretical calculations aid in the precise assignment of vibrational bands observed in the experimental spectra. aip.org

Table 2: Overview of Theoretical Vibrational Analysis for this compound Based on findings from DFT studies. jocpr.comaip.org

Electronic Structure and Reactivity Predictions (e.g., Atomic Charges, HOMO-LUMO Gap)

Quantum chemical analysis provides insight into the electronic properties and chemical reactivity of this compound. Calculations of Atomic Partial Charges (APT) have been performed to understand the charge distribution within the molecule. jocpr.comresearchgate.net The high electronegativity of the fluorine atom is expected to significantly influence the charge distribution on the adjacent carbon and nitrogen atoms in the pyridine ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting chemical reactivity. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. emerginginvestigators.org The HOMO-LUMO energy gap (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.netresearchgate.net

Studies on derivatives of 2-fluoropyridine (B1216828) have shown that substituents significantly affect the HOMO-LUMO gap. researchgate.netresearchgate.net For instance, in a related study, 6-fluoronicotinic acid was found to have a strong binding affinity in molecular docking studies, which can be correlated with its electronic properties. researchgate.netresearchgate.net A smaller HOMO-LUMO gap facilitates intramolecular charge transfer, which is important for various chemical and biological interactions. emerginginvestigators.org

Table 3: Key Electronic Properties and Reactivity Descriptors Conceptual parameters derived from quantum chemical calculations. emerginginvestigators.orgresearchgate.netresearchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov While specific MD simulation studies focusing exclusively on this compound are not widely documented in the provided sources, MD simulations have been performed on closely related systems, providing analogous insights. For example, a 100 ns MD simulation was used to assess protein-ligand interactions for compounds including 6-fluoronicotinic acid, demonstrating the stability of the ligand within a protein's binding pocket. researchgate.netresearchgate.net

In general, MD simulations can be used to explore the interactions of 2-FNA with solvent molecules (like water) or with biological macromolecules, such as proteins. nih.govmdpi.com These simulations can reveal preferred binding modes, interaction energies, and the role of specific functional groups in forming intermolecular hydrogen bonds and other non-covalent interactions. mdpi.com Such studies are crucial for understanding how the molecule behaves in a biological environment or in solution. mdpi.com

In Silico Studies of Conformational Preferences and Stability

Theoretical studies have consistently shown that for nicotinic acid and its derivatives, the stability of conformers is influenced by the orientation of the carboxylic acid group. jocpr.comresearchgate.net The E (trans) conformer of nicotinic acid is generally found to be more stable. jocpr.com These in silico investigations of conformational preferences are essential for predicting the most likely structures that will be observed in solid-state (crystal) or solution phases and how the molecule might adapt its shape to interact with a biological target. plos.org

Pharmacological and Biochemical Research Applications of 2 Fluoronicotinic Acid

2-Fluoronicotinic Acid as an Enzyme Inhibitor

This compound has been identified as an inhibitor of the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT), a key player in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov This inhibitory action forms the basis of its application in various pharmacological and biochemical studies.

Inhibition of Nicotinate Phosphoribosyltransferase (NAPRT)

Nicotinate phosphoribosyltransferase (NAPRT) is a crucial enzyme in the Preiss-Handler pathway, one of the major routes for NAD+ biosynthesis. This pathway utilizes nicotinic acid as a precursor. nih.govmdpi.com Inhibition of NAD+ biosynthesis is a promising therapeutic strategy, particularly in cancer, as tumor cells have a high demand for NAD+ to fuel their rapid growth and metabolism. nih.govnih.govresearchgate.net

Research has confirmed that this compound acts as an inhibitor of human recombinant NAPRT. nih.govnih.gov Studies have determined its inhibition constant (Ki) to be in the micromolar range, indicating a moderate potency. nih.govnih.gov Specifically, one study reported a Ki value of 149 ± 14 µM for this compound against NAPRT. mdpi.comnih.gov Another study reported an apparent Ki of 280 µM. nih.govgoogle.com

The inhibitory effect of this compound on NAPRT has been validated through various enzymatic assays, including a continuous coupled fluorometric assay. nih.govresearchgate.net This assay allows for the rapid screening of potential NAPRT inhibitors by detecting the formation of NADH. researchgate.net

Table 1: Inhibitory Activity of this compound and Related Compounds against NAPRT

| Compound | Apparent Ki (µM) | Inhibition Type | Reference |

| This compound | 280 | Competitive | google.com |

| This compound | 149 ± 14 | Non-competitive | mdpi.comnih.gov |

| 2-Hydroxynicotinic acid | - | - | nih.govnih.gov |

| Pyrazinoic acid | 75 | Competitive | nih.govgoogle.com |

| Salicylic acid | - | - | nih.govnih.gov |

Investigations into Enzyme-Ligand Binding and Inhibitory Mechanisms

The interaction between this compound and NAPRT is a subject of ongoing research to elucidate the precise binding mode and inhibitory mechanism. Initial studies suggested a competitive inhibition mechanism, where this compound competes with the natural substrate, nicotinic acid, for the active site of the enzyme. nih.govgoogle.com However, more recent findings from a continuous fluorometric enzymatic assay have indicated a non-competitive inhibition pattern. nih.gov

Understanding the three-dimensional structure of the enzyme-inhibitor complex is crucial for designing more potent and selective inhibitors. While the exact binding orientation of this compound within the NAPRT active site is not yet fully elucidated, it is believed that the fluorine atom and the carboxylic acid group play key roles in the interaction. The binding of a ligand to an enzyme is a saturable process, meaning that as the concentration of the ligand increases, the biological response eventually reaches a maximum level when all binding sites are occupied. justintimemedicine.com Computational modeling and structural biology techniques are being employed to predict and visualize these interactions, which can guide the rational design of new inhibitors with improved affinity and specificity. duke.edu

Modulation of NAD+ Biosynthesis Pathways in Cellular Systems

By inhibiting NAPRT, this compound can modulate the intracellular levels of NAD+. nih.govnih.gov NAD+ is a vital coenzyme involved in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. nih.govnih.gov The inhibition of NAD+ synthesis is considered a promising anti-cancer strategy because tumor cells are particularly dependent on high NAD+ levels for their survival and proliferation. nih.govresearchgate.net

In cellular systems, the effect of this compound on NAD+ levels is often studied in combination with inhibitors of other NAD+ biosynthetic pathways, such as the nicotinamide phosphoribosyltransferase (NAMPT) pathway. nih.govnih.gov For instance, in OVCAR-5 ovarian cancer cells, which express high levels of NAPRT, the combination of a NAMPT inhibitor (like FK866) with a NAPRT inhibitor can lead to a significant depletion of intracellular NAD+ and subsequent cell death. nih.govgoogle.com However, studies have shown that while compounds like 2-hydroxynicotinic acid and pyrazinoic acid can sensitize OVCAR-5 cells to the effects of FK866, this compound did not show a significant synergistic effect on cell viability in the same model. nih.govresearchgate.net This suggests that the cellular context and the specific characteristics of the cancer cells can influence the efficacy of NAPRT inhibitors.

Role as a Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govufrj.brmdpi.com The pyridine (B92270) ring, a core component of this compound, is considered a privileged structure in medicinal chemistry. innospk.com The introduction of a fluorine atom can further enhance the pharmacological properties of the molecule. chemimpex.com

Design and Synthesis of Novel Bioactive Molecules

This compound serves as a versatile building block for the synthesis of a wide range of novel bioactive molecules. chemimpex.comchemicalbook.com Its chemical structure allows for various modifications to be made to the carboxylic acid and the pyridine ring, enabling the creation of diverse chemical libraries for drug discovery. nih.gov

One significant application is in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. nih.goviaea.org For example, esters of this compound, such as this compound-2,3,5,6-tetrafluorophenyl ester, are used as prosthetic groups to label biomolecules like peptides and proteins with fluorine-18 (B77423). nih.govacs.org These radiolabeled molecules can then be used to visualize and quantify biological processes in vivo. acs.orgnih.gov The synthesis of such derivatives often involves nucleophilic fluorination reactions. nih.goviaea.org

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies aim to identify the key structural features responsible for their inhibitory activity against specific enzymes or their binding affinity to particular receptors.

These studies involve systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives. For instance, the position of the fluorine atom on the pyridine ring can significantly impact the molecule's properties. innospk.com The nature of the substituent attached to the carboxylic acid group is another important factor that can be varied to optimize activity. chemrxiv.org

Through SAR studies, medicinal chemists can develop a deeper understanding of the molecular interactions between the this compound scaffold and its biological targets. This knowledge is then used to design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties.

Derivatization for Enhanced Biological Activity

This compound serves as a valuable scaffold in medicinal chemistry, where its structure is modified to enhance biological activity and target specificity. Derivatization often focuses on the carboxylic acid and pyridine ring moieties to create analogues with improved pharmacological profiles. These modifications can influence the compound's binding affinity to biological targets, its pharmacokinetic properties, and its suitability for various research applications.

One common strategy involves the esterification of the carboxylic acid group to create activated esters. For example, the synthesis of 2,3,5,6-tetrafluorophenyl (TFP) esters of this compound has been a key development. These TFP esters are highly reactive towards primary amines on biomolecules, forming stable amide bonds under mild conditions. This approach has been instrumental in developing prosthetic groups for radiolabeling peptides and proteins. researchgate.netacs.org The fluorine atoms on the TFP ring enhance its leaving group potential, facilitating the conjugation reaction.

Another derivatization approach involves modifying the pyridine ring, often by introducing different functional groups. For instance, the introduction of a phenyl group can lead to compounds with significant cytotoxicity against cancer cells. The fluorine substitution is noted to enhance this effect. The creation of thiol-reactive derivatives represents another important class. For example, N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([¹⁸F]FNEM) was synthesized from a this compound precursor. nih.govnih.gov This derivative contains a maleimide (B117702) group that specifically reacts with thiol groups on biomolecules like cysteine residues in peptides.

The following table summarizes key derivatives of this compound and their enhanced biological properties:

| Derivative Name | Modification | Enhanced Biological Property/Application | Target Molecule/Receptor | Reference(s) |

| 6-Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) | Esterification with 2,3,5,6-tetrafluorophenol | Efficient conjugation to primary amines | Peptides (e.g., RGD), Proteins (e.g., Albumin) | researchgate.netacs.orgnih.gov |

| N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([¹⁸F]FNEM) | Amidation with N-(2-aminoethyl)maleimide | Thiol-specific reactivity for bioconjugation | Cysteine-containing peptides (e.g., [Cys⁴⁰]-exendin-4) | nih.govnih.gov |

| 2-Fluoro-6-phenylpyridine-3-carboxylic acid | Introduction of a phenyl group at the 6-position | Significant cytotoxicity | Cancer cells | |

| 6-[¹⁸F]Fluoronicotinic acid 4-nitrophenyl ester | Esterification with 4-nitrophenol | S-acylation of peptides | ACooP peptide targeting FABP3 | nih.gov |

Development of this compound Derivatives for Molecular Imaging

The unique properties of fluorine-18 (¹⁸F), a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes, make it ideal for Positron Emission Tomography (PET) imaging. This compound has emerged as a critical precursor for the development of ¹⁸F-labeled PET tracers due to the relative ease with which the ¹⁸F can be incorporated into its structure.

Derivatives of this compound are widely used as prosthetic groups to label biomolecules for PET imaging. The process typically involves the synthesis of an ¹⁸F-labeled derivative of this compound, which is then conjugated to a targeting biomolecule. This indirect labeling strategy is often necessary for complex and heat-sensitive biomolecules that cannot withstand the harsh conditions of direct radiofluorination. acs.org

A prominent example is the use of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). This prosthetic group is synthesized by reacting [¹⁸F]fluoride with a trimethylammonium precursor. acs.org The resulting [¹⁸F]F-Py-TFP can then be readily conjugated to peptides and proteins. For instance, it has been used to label RGD peptides for imaging integrin αvβ3, a receptor often overexpressed in tumor vasculature. researchgate.netacs.org Similarly, it has been used to prepare [¹⁸F]albumin for blood pool imaging. nih.gov

Another important application is in the imaging of the glucagon-like peptide 1 receptor (GLP-1R), which is overexpressed in insulinomas. The thiol-reactive prosthetic group [¹⁸F]FNEM, derived from this compound, has been conjugated to a cysteine-modified exendin-4 (B13836491) analogue, [Cys⁴⁰]-exendin-4, for the specific PET imaging of these tumors. nih.gov

The following table details several PET tracers developed using this compound derivatives:

| PET Tracer | This compound Derivative | Targeting Biomolecule/Receptor | Application/Disease Imaged | Radiochemical Yield | Reference(s) |

| 2-[¹⁸F]FNA-Phe | 2-[¹⁸F]Fluoronicotinic acid | Phenylalanine (as part of a dipeptide) for PEPT1 | Tumor Peptide Transporter Imaging | 19% (decay-corrected) | snmjournals.org |

| [¹⁸F]RSA (Rat Serum Albumin) | [¹⁸F]F-Py-TFP | Rat Serum Albumin | Blood Pool Imaging | 18-35% (uncorrected) | nih.gov |

| [¹⁸F]F-Py-TFP-RGD | [¹⁸F]F-Py-TFP | RGD peptide | Integrin αvβ3 Imaging | Good yields | researchgate.netacs.org |

| [¹⁸F]FNEM-[Cys⁴⁰]-exendin-4 | [¹⁸F]FNEM | [Cys⁴⁰]-exendin-4 | GLP-1R Imaging (Insulinoma) | 26 ± 5% (decay uncorrected) | nih.gov |

| 6-[¹⁸F]FPy-T140 | 6-[¹⁸F]FPy-TFP or 6-[¹⁸F]SFPy | T140 peptide | CXCR4 Imaging | 6-17% (decay-corrected) | researchgate.net |

| [¹⁸F]FNA-S-ACooP | 6-[¹⁸F]fluoronicotinic acid 4-nitrophenyl ester | ACooP peptide | Fatty Acid Binding Protein 3 (FABP3) Imaging | 29.9% | nih.gov |

The effective use of this compound-based PET tracers relies on efficient and specific conjugation to targeting biomolecules. The choice of conjugation strategy depends on the available functional groups on the biomolecule and the desired stability of the resulting conjugate.

The most common strategy involves the acylation of primary amino groups. The activated esters of this compound, such as the TFP ester ([¹⁸F]F-Py-TFP) and the N-hydroxysuccinimide ester (6-[¹⁸F]SFPy), readily react with the N-terminal α-amino group or the ε-amino group of lysine (B10760008) residues in peptides and proteins to form stable amide bonds. nih.govacs.orgresearchgate.net This method has been successfully applied to label a variety of biomolecules, including serum albumin and the CXCR4-targeting peptide T140. nih.govresearchgate.net

An alternative strategy targets thiol groups, which are less abundant on native proteins than amino groups, allowing for more site-specific labeling. The maleimide-containing derivative, [¹⁸F]FNEM, is a prime example of a thiol-reactive prosthetic group derived from this compound. This allows for the specific conjugation to cysteine residues, which can be engineered into a peptide sequence at a specific location. nih.govnih.gov A recent study also demonstrated the unexpected S-acylation of a peptide's thiol group by 6-[¹⁸F]fluoronicotinic acid 4-nitrophenyl ester, providing another avenue for thiol-directed conjugation. nih.gov

These conjugation strategies enable the targeted delivery of the ¹⁸F radionuclide to specific cells or tissues. By attaching the ¹⁸F-labeled this compound derivative to a biomolecule with high affinity for a particular receptor, the PET tracer can accumulate at the site of interest, allowing for non-invasive visualization and quantification of the target. For example, conjugating a this compound derivative to a dipeptide recognized by the peptide transporter-1 (PEPT1) allows for the targeted imaging of tumors that overexpress this transporter. snmjournals.org Similarly, conjugation to peptides targeting receptors like integrin αvβ3 or CXCR4 enables the imaging of processes such as angiogenesis and inflammation. acs.orgresearchgate.netacs.org

Advanced Analytical and Spectroscopic Characterization in 2 Fluoronicotinic Acid Research

Spectroscopic Analysis Techniques

Spectroscopic methods are central to the molecular-level investigation of 2-Fluoronicotinic acid. They rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as unique molecular fingerprints, revealing detailed information about its structure and functional groups.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending). The resulting spectrum is a plot of absorbance or transmittance against wavenumber. The analysis of this compound would show characteristic absorption bands. A very broad peak, typically in the range of 2500–3300 cm⁻¹, is indicative of the O-H stretching vibration of the carboxylic acid group, a result of strong hydrogen bonding. specac.com A sharp and strong absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. specac.commasterorganicchemistry.com Vibrations associated with the pyridine (B92270) ring and the C-F bond also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). innovatechlabs.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching is also visible in Raman spectra, C=C and C-N stretching vibrations within the aromatic ring are often strong and provide structural confirmation. researchgate.netrsc.org The C-F bond also has a characteristic Raman signal. Theoretical and experimental studies on similar molecules, such as 6-chloronicotinic acid and 6-fluoronicotinic acid, have utilized Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra to assign vibrational frequencies, confirming the molecular structure and identifying the most stable conformers. rsisinternational.orgnih.gov

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | - | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | 3000-3100 | Medium-Weak |

| C=O stretch (Carbonyl) | ~1700 | ~1650-1700 | Strong, Sharp |

| C=C, C=N stretch (Aromatic Ring) | 1400-1600 | 1400-1600 | Medium-Strong |

| C-F stretch | 1000-1100 | 1000-1100 | Strong |

| O-H bend | ~1400 | - | Medium |

| C-O stretch | 1200-1300 | - | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are routinely performed to confirm the structure and assess purity.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would show distinct signals for the three protons on the pyridine ring. Their chemical shifts (δ), typically between 7.0 and 9.0 ppm, are influenced by the electronegative nitrogen atom, the electron-withdrawing carboxylic acid group, and the fluorine atom. libretexts.org The carboxylic acid proton (–COOH) typically appears as a broad singlet at a much lower field (δ > 10 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Six distinct signals would be expected for this compound: five for the pyridine ring carbons and one for the carboxyl carbon (δ > 160 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF), which is definitive evidence for its location.

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. biophysics.org It provides a direct way to confirm the presence of fluorine. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for structural confirmation. biophysics.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | ~8.2 | - |

| H-5 | ~7.4 | - |

| H-6 | ~8.5 | - |

| COOH | >10 (often broad) | - |

| C-2 | - | ~160 (¹JCF ≈ 240 Hz) |

| C-3 | - | ~125 |

| C-4 | - | ~140 |

| C-5 | - | ~120 |

| C-6 | - | ~150 |

| C=O | - | ~165 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which helps in confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous determination of the molecular formula (C₆H₄FNO₂).

When subjected to electron impact (EI) or other ionization techniques, the molecular ion (M⁺) of this compound is formed. This ion is often unstable and breaks down into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is predictable and provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org For this compound, the loss of CO₂ (M-44) is also a likely fragmentation pathway. The presence of fluorine can be inferred from fragments resulting from the loss of F (M-19) or HF (M-20). whitman.edu

| m/z Value | Identity of Fragment | Fragment Lost |

|---|---|---|

| 141 | [C₆H₄FNO₂]⁺ (Molecular Ion) | - |

| 124 | [C₆H₄FN]⁺ | OH |

| 96 | [C₅H₄FN]⁺ | COOH |

| 97 | [C₆H₄FO]⁺ | CO₂ |

Chromatographic Separation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing purity, quantifying the compound, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used for the purity assessment of this compound. A typical setup involves a reversed-phase (RP) method, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. sielc.com

The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., water with formic acid or phosphoric acid) to control the pH and ensure the carboxylic acid is in a consistent protonation state. nih.govresearchgate.netnih.gov The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring of this compound absorbs strongly in the UV region (around 240 nm). researchgate.net By comparing the retention time and peak area of the sample to that of a certified reference standard, both the identity and concentration can be accurately determined. The method's precision, accuracy, and linearity are typically validated according to established guidelines. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. libretexts.org It is invaluable in synthetic chemistry for monitoring the progress of a reaction by observing the disappearance of reactants and the appearance of products. researchgate.net

In a typical TLC analysis of a reaction involving this compound, a small spot of the reaction mixture is applied to a stationary phase, usually a plate coated with silica (B1680970) gel. The plate is then placed in a chamber containing a shallow pool of a mobile phase (a solvent or mixture of solvents). The mobile phase ascends the plate via capillary action, and the components of the mixture separate based on their differing affinities for the stationary and mobile phases. utoronto.ca The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org Because this compound is a polar compound due to its carboxylic acid group, a relatively polar mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes, is typically required. By comparing the Rf value of spots from the reaction mixture to reference spots of the starting materials and expected products, a chemist can quickly assess the status of the reaction.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plate |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) or chemical stain (e.g., potassium permanganate) |

| Expected Rf of this compound | ~0.3 - 0.5 (highly dependent on exact solvent system) |

Q & A

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point, logP)?

- Methodological Answer : Variations in melting points (161–165°C vs. 165°C in some reports) may arise from polymorphic forms or impurities. Validate measurements using differential scanning calorimetry (DSC) and cross-reference with literature using standardized solvents for logP determination (reported as 0.918) . Always compare with structurally similar fluorinated pyridines (e.g., 2-chloronicotinic acid) to identify anomalies .

Q. What safety protocols are critical when working with this compound in the lab?

- Methodological Answer : The compound is a skin/eye irritant (GHS Category 2/2A). Use PPE (gloves, goggles), and ensure fume hood ventilation during synthesis. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Store in airtight containers away from oxidizers to prevent decomposition into HF or NOx .

Q. Which analytical techniques are recommended for purity assessment?

- Methodological Answer : Combine chromatographic (HPLC with C18 columns, mobile phase pH 2.5–3.0) and spectroscopic methods (¹⁹F NMR for fluorine quantification, FT-IR for carboxylate group verification). MS (ESI-) can detect trace impurities like unreacted 2-fluoropyridine .

Q. How can researchers address solubility challenges in aqueous and organic solvents?

- Methodological Answer : The compound has limited aqueous solubility (exact data unavailable). Use polar aprotic solvents (DMF, DMSO) for reactions, and optimize solubility for biological assays via pH adjustment (deprotonation at pH >5.5) or salt formation (e.g., sodium 2-fluoronicotinate) .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory activity of this compound against NAPRT (e.g., Ki = 280 μM)?

- Methodological Answer : Competitive inhibition studies (e.g., isothermal titration calorimetry) suggest fluorine’s electronegativity disrupts hydrogen bonding in the NAPRT active site. Compare with analogs (e.g., 2-hydroxynicotinic acid, Ki = 230 μM) to map structure-activity relationships. Molecular docking (PDB: 2GV2) can predict binding modes .

Q. How do fluorination positions (2- vs. 6-fluoro) alter reactivity in cross-coupling reactions?

- Methodological Answer : In Ni-catalyzed decarboxylative annulations, the 2-fluoro group enhances regioselectivity due to steric and electronic effects. Contrast with 6-fluoronicotinic acid (less accessible in heterocycle synthesis) using DFT calculations to analyze charge distribution and transition states .

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. enzyme assays?

- Methodological Answer : Discrepancies may arise from cell permeability or off-target effects. Validate using isotopic labeling (³H/¹⁴C) to track intracellular uptake, and pair with siRNA knockdown of NAPRT to confirm target specificity .

Q. How can researchers optimize catalytic systems for scalable synthesis of this compound derivatives?

- Methodological Answer : Screen Pd/Ni catalysts with ligands (e.g., Xantphos) to improve turnover in decarboxylative couplings. Reaction scalability (1 mmol → 10 mmol) requires solvent recycling (e.g., THF) and continuous flow systems to mitigate exothermic side reactions .

Q. What are the ethical and methodological considerations for in vivo studies involving fluorinated analogs?

- Methodological Answer : Prioritize in silico toxicity predictions (e.g., ProTox-II) to minimize animal testing. For required in vivo work, adhere to OECD guidelines for dose escalation and include metabolite profiling (LC-MS/MS) to assess fluorine bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.